盐酸利多卡因-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

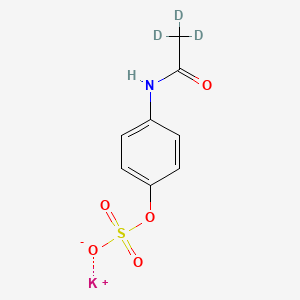

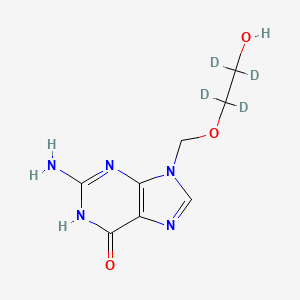

Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .

Molecular Structure Analysis

Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .科学研究应用

分光光度分析

盐酸利多卡因与酚红或邻氯酚红反应形成离子缔合物,导致溶液颜色显着变化。该反应在用于测定盐酸利多卡因的分光光度法中得到利用。该方法具有较高的灵敏度和良好的选择性,适用于分析医疗样品中的盐酸利多卡因,以及人血清和尿液 (胡武红,2008 年).

电位传感器

电位传感器,例如改性丝网印刷和碳糊离子选择性电极,已被开发用于测定盐酸利多卡因。这些传感器显示出能斯特响应,并且在各种 pH 范围内有效,提供快速的响应时间和较长的使用寿命。它们用于测定药物制剂和尿液和血清等生物体液中的盐酸利多卡因 (Ali 等人,2017 年).

在医学应用中的物理化学性质

对盐酸利多卡因的物理化学性质的研究表明,用盐酸利多卡因代替玻璃聚烯酸盐骨水泥中的去离子水会缩短工作时间,但凝固时间和机械性能相当。这在盐酸利多卡因用作麻醉剂的临床环境中具有应用 (Niranjan 等人,2018 年).

药物制剂中的分子动力学

对盐酸利多卡因的分子动力学的研究,特别是在其水混合物中,揭示了对这种质子离子液体的弛豫动力学产生了显着影响。这些见解对于理解盐酸利多卡因在各种药物制剂中的行为至关重要 (Wojnarowska 等人,2012 年).

增强药物递送技术

通过溶解微针和离子导入等技术增强利多卡因递送的研究显示出有希望的结果。这些方法旨在提高药物递送的效率,同时最大程度地减少不适感,特别是在局部麻醉应用中 (Yang 等人,2020 年).

作用机制

Target of Action

Lidocaine-d10 Hydrochloride primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of action potentials in neurons .

Mode of Action

Lidocaine-d10 Hydrochloride exerts its anesthetic effect by inhibiting the sodium ion channels in the neuronal cell membrane . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in a decrease in the rate of contractions of the heart when injected near nerves .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine-d10 Hydrochloride involves the inhibition of voltage-gated sodium channels . This inhibition prevents the generation and transmission of nerve impulses, ultimately producing the desired local anesthesia effect . Additionally, Lidocaine-d10 Hydrochloride has been found to decrease the growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Pharmacokinetics

Lidocaine-d10 Hydrochloride is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The pharmacokinetics of Lidocaine-d10 Hydrochloride were evaluated in a fasting, single-dose, two-period crossover bioequivalent study conducted in 40 healthy Chinese volunteers . The mean Cmax was 12.3 and 12.2 ng/mL, and the mean Tmax was 7.5 and 8.0 h of T and R cream respectively .

Result of Action

The primary result of Lidocaine-d10 Hydrochloride’s action is the numbing of sensations in tissues . This is achieved by blocking sodium channels, rendering neurons transiently incapable of signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Action Environment

The action of Lidocaine-d10 Hydrochloride can be influenced by environmental factors. For instance, the use of lidocaine is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2 . This suggests that the environmental context can influence the action, efficacy, and stability of Lidocaine-d10 Hydrochloride.

安全和危害

生化分析

Biochemical Properties

Lidocaine-d10 Hydrochloride inhibits sodium channels involving complex voltage and usage dependence . It interacts with these channels on the nerve cell membranes, blocking the influx of sodium ions, which leads to a decrease in the rate of depolarization, thereby preventing the generation and conduction of nerve impulses . This results in a numbing effect in the area where Lidocaine-d10 Hydrochloride is applied .

Cellular Effects

Lidocaine-d10 Hydrochloride has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . It achieves this by up-regulating the expression of miR-145, which in turn leads to the inactivation of the MEK/ERK and NF-κB signaling pathways . These pathways are crucial for cell proliferation and survival, so their inactivation leads to reduced tumor growth .

Molecular Mechanism

The molecular mechanism of Lidocaine-d10 Hydrochloride involves its binding to voltage-gated sodium channels on nerve cell membranes . By blocking these channels, it prevents the influx of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where the drug is applied, providing local anesthesia .

Temporal Effects in Laboratory Settings

The effects of Lidocaine-d10 Hydrochloride can change over time in laboratory settings. For example, after the removal of the residual anesthetic cream containing Lidocaine, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of Lidocaine-d10 Hydrochloride can vary with different dosages in animal models. For instance, Lidocaine has been used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmia treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

Lidocaine-d10 Hydrochloride is metabolized primarily by the cytochrome P450 system in the liver . It undergoes N-dealkylation, mainly by CYP3A4, to form monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .

Transport and Distribution

Lidocaine-d10 Hydrochloride is transported and distributed within cells and tissues via the bloodstream . It is absorbed into the systemic circulation after administration, and its distribution is influenced by factors such as tissue perfusion, tissue volume, and plasma protein binding .

Subcellular Localization

Lidocaine-d10 Hydrochloride, being a small molecule, can diffuse across cell membranes and therefore can be found throughout the cell . Its primary site of action is the cell membrane, where it binds to and blocks voltage-gated sodium channels .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Lidocaine-d10 Hydrochloride can be achieved through the N-alkylation of 2,6-dimethylaniline with 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10, followed by conversion of the resulting intermediate to Lidocaine-d10 base and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylaniline", "2-chloro-N-(2,6-dimethylphenyl)acetamide-d10", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline in ethyl acetate and add 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10 and sodium hydroxide. Heat the mixture to reflux and stir for several hours to allow for N-alkylation to occur.", "Step 2: Cool the reaction mixture and extract the organic layer with water. The aqueous layer is then acidified with hydrochloric acid to obtain the Lidocaine-d10 base.", "Step 3: Extract the Lidocaine-d10 base with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the Lidocaine-d10 base in hydrochloric acid and stir for several hours to form the Lidocaine-d10 Hydrochloride salt.", "Step 5: Filter the resulting precipitate and wash with cold water to obtain the pure Lidocaine-d10 Hydrochloride." ] } | |

CAS 编号 |

1189959-13-4 |

分子式 |

C14H13ClN2OD10 |

分子量 |

280.86 |

外观 |

White to Off-White Solid |

熔点 |

113-120°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

73-78-9 (unlabelled) |

同义词 |

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |

标签 |

Lidocaine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

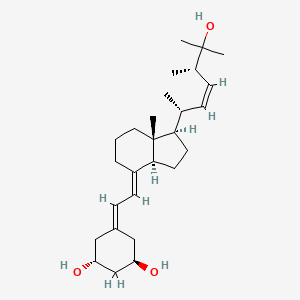

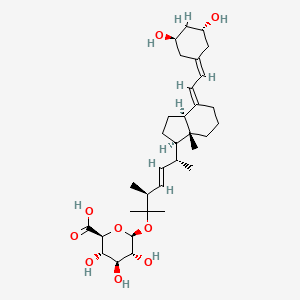

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)